1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione
Overview
Description
The compound of interest, 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione, is a derivative of quinoxaline-2,3-dione, which is a scaffold for various pharmacologically active compounds. The quinoxaline derivatives have been extensively studied for their potential as antagonists for the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in numerous neurological disorders and conditions .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including those with a nitro group and methyl substitution, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, the synthesis of 6-methyl-1,4-dihydroquinoxaline-2,3-dione was achieved by the condensation of 4-methyl-o-phenylenediamine with oxalic acid in hydrochloric acid solution . Alkylation reactions can further modify these compounds to produce a range of alkylated products . Electrochemical synthesis methods have also been employed, as demonstrated by the synthesis of a related compound, 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione, through the electrooxidation of catechol .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by spectroscopic techniques such as IR, NMR (both 1D and 2D), and X-ray diffraction. These techniques provide detailed information about the arrangement of atoms and the electronic environment within the molecule. For example, X-ray analysis of 6-nitroquinazoline-2,4(1H,3H)-dione, a compound structurally related to 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione, revealed the presence of strong intermolecular hydrogen bonds forming a centrosymmetric ring, which contributes to the stability of the crystal structure .
Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions that are influenced by their substituents. The presence of electron-withdrawing groups such as nitro can affect the reactivity of the compound. For instance, the nitro group in the 5-position of quinoxaline-2,3-diones is crucial for the antagonistic activity at the NMDA receptor glycine site, and its replacement or removal significantly alters the compound's potency . The alkylation reactions mentioned earlier also demonstrate the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives, such as solubility, melting point, and biological activity, are closely related to their molecular structure. The lipophilicity of these compounds, often expressed as the log P value, is an important factor in determining their bioavailability. For example, alkyl-substituted quinoxalines with lower log P values tend to be more bioavailable . The hydrogen bonding capabilities, as seen in the crystal packing of related compounds, also influence the solubility and melting points .
Scientific Research Applications
Molecular Structure and Properties
The compound 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione, related to 6-methylquinoxaline-2,3(1H,4H)-dione, exhibits interesting molecular properties. In a study by Zouitini et al. (2017), the focus was on the crystallization and molecular structure of a related compound. The 6-methylquinoxaline-2,3(1H,4H)-dione unit was found to be essentially planar, with the pyridin-2-yl rings inclined and pointing away from the quinoxaline ring system. This study highlights the three-dimensional network structure formed by weak interactions in the crystal, providing insight into the molecular properties of related quinoxaline derivatives (Zouitini et al., 2017).
Chemosensory Applications
Quinoxaline derivatives have been explored for their potential as chemosensors. Shao et al. (2009) designed and synthesized a simple colorimetric and fluorescent anion chemosensor based on 6-nitro-1,4-dihydroquinoxaline-2,3-dione. This compound demonstrated significant changes in fluorescence emission intensity in the presence of strong basic anions, accompanied by a dramatic color change. This study provides a foundation for the use of quinoxaline derivatives in the detection of biologically important anions (Shao et al., 2009).
Antimicrobial Research
Quinoxaline derivatives have been synthesized and tested for antimicrobial properties. Janati et al. (2021) focused on synthesizing various quinoxaline-2,3-diones, including 6 nitroquinoxaline-2,3(1H, 4H)-dione, and evaluating their antibacterial effects. The study revealed varying degrees of minimum inhibitory concentrations (MICs) against bacterial strains, indicating the potential of these compounds in antimicrobial research (Janati et al., 2021).
Neuroscientific Studies
In neuroscience, quinoxaline derivatives have been used to study neurotransmitter receptors. For instance, research by Neuman et al. (1988) explored the effects of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) on excitatory postsynaptic potentials in the hippocampus. CNQX was found to block excitatory postsynaptic potential (EPSP) transmission, suggesting its usefulness in studying excitatory amino acid-mediated synaptic transmission (Neuman et al., 1988).
Corrosion Inhibition Research
Quinoxaline derivatives have also been investigated for their corrosion inhibition properties. A comparative study by Janati et al. (2020) examined 1,4-diallyl-6-nitroquinoxaline-2,3-(1H,4H)-dione for its efficacy in preventing corrosion on mild steel in acidic solutions. The study demonstrated significant corrosion inhibition, revealing the potential of these compounds in industrial applications (Janati et al., 2020).
properties
IUPAC Name |
4-methyl-7-nitro-1H-quinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-11-7-3-2-5(12(15)16)4-6(7)10-8(13)9(11)14/h2-4H,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLOMHHYFYUDKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396591 | |
Record name | 1-Methyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione | |
CAS RN |
90323-30-1 | |
Record name | 1-Methyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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